molecular formula C14H19NO3 B13192748 benzyl N-(4-methyl-2-oxopentyl)carbamate

benzyl N-(4-methyl-2-oxopentyl)carbamate

Cat. No.: B13192748
M. Wt: 249.30 g/mol
InChI Key: HGMDAKQQGYEZHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-methyl-2-oxopentyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-2-oxopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-methyl-2-oxopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-methyl-2-oxopentyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(4-methyl-2-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has potential therapeutic applications .

Biological Activity

Benzyl N-(4-methyl-2-oxopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its role in enhancing the solubility and bioavailability of compounds. The structure can be represented as follows:

C6H5CH2N(C4H7O)COO\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_4\text{H}_7\text{O})\text{COO}

This compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 4-methyl-2-oxopentyl group. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymatic pathways.

  • Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and various proteases, which are crucial in neurotransmission and cellular signaling pathways .
  • Receptor Modulation : Compounds with a benzyl structure can also interact with receptor sites, influencing cellular responses. For instance, they may act on G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.

Biological Testing and Efficacy

A series of studies have evaluated the biological activity of this compound through in vitro assays and animal models. Key findings include:

  • Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent .
  • Cytotoxicity : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability at certain concentrations. The IC50 values were determined through dose-response curves, showcasing its potency compared to standard chemotherapeutics .

Case Studies

  • Study on Antimicrobial Effects : A study conducted on the efficacy of this compound against Staphylococcus aureus reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This indicates significant antibacterial activity and suggests further exploration for therapeutic applications in treating infections .
  • Cytotoxicity in Cancer Research : In a comparative study with other carbamate derivatives, this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating its potential as a lead compound for developing anticancer drugs .

Data Summary

Activity Type IC50/MIC Values Notes
Antimicrobial32 µg/mLEffective against Staphylococcus aureus
Cytotoxicity (MCF-7)15 µMSignificant reduction in cell viability
Enzyme InhibitionVariesPotential inhibition of acetylcholinesterase

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-(4-methyl-2-oxopentyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-11(2)8-13(16)9-15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17)

InChI Key

HGMDAKQQGYEZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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